molecular formula C15H24ClN5O B12744349 N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl CAS No. 148296-20-2

N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl

Cat. No.: B12744349
CAS No.: 148296-20-2
M. Wt: 325.84 g/mol
InChI Key: RWJMPCMVROCCNL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-(8-oxa-3-azabicyclo(321)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a strong base to facilitate nucleophilic substitution.

    Formation of the Bicyclic Structure: This can be accomplished through intramolecular cyclization reactions, often requiring specific catalysts and reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-4-methyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl
  • N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl

Uniqueness

N-Cyclopropyl-4-(8-oxa-3-azabicyclo(321)oct-3-yl)-6-propyl-1,3,5-triazin-2-amine HCl stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

CAS No.

148296-20-2

Molecular Formula

C15H24ClN5O

Molecular Weight

325.84 g/mol

IUPAC Name

N-cyclopropyl-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-propyl-1,3,5-triazin-2-amine;hydrochloride

InChI

InChI=1S/C15H23N5O.ClH/c1-2-3-13-17-14(16-10-4-5-10)19-15(18-13)20-8-11-6-7-12(9-20)21-11;/h10-12H,2-9H2,1H3,(H,16,17,18,19);1H

InChI Key

RWJMPCMVROCCNL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CC3CCC(C2)O3)NC4CC4.Cl

Origin of Product

United States

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